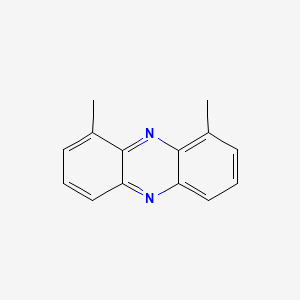

1,9-Dimethylphenazine

説明

Structure

3D Structure

特性

分子式 |

C14H12N2 |

|---|---|

分子量 |

208.26 g/mol |

IUPAC名 |

1,9-dimethylphenazine |

InChI |

InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)16-14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3 |

InChIキー |

XRLHVXPWLSCLES-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 1,9 Dimethylphenazine and Its Analogues

Established Synthetic Pathways for Dihydrophenazine Systems

Established methods for synthesizing the phenazine (B1670421) core often involve the formation of a dihydrophenazine intermediate, which is subsequently oxidized to the aromatic phenazine. These methods typically rely on reductive or cyclization strategies.

Reductive Methylation Approaches

One of the most direct methods for the synthesis of 5,10-disubstituted-5,10-dihydrophenazines involves a two-step process starting from the parent phenazine. The initial step is the reduction of phenazine to 5,10-dihydrophenazine (B1199026). This reduction can be achieved quantitatively using reagents like sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous ethanol (B145695) solution under ambient conditions.

Following the reduction, the resulting 5,10-dihydrophenazine can be N-alkylated. For the synthesis of 5,10-dimethylphenazine (often referred to as DMPZ), a common method employs n-butyl lithium (BuLi) and methyl iodide (CH₃I) in a solvent such as 1,2-dimethoxyethane (B42094) (DME) under an inert atmosphere. This process leads to methylation at the 5 and 10 nitrogen positions with high purity (>99%) after purification by silica (B1680970) gel chromatography.

Another approach involves the reaction of a Grignard reagent, such as methylmagnesium iodide (MeMgI), with phenazine in diethyl ether. This reaction yields 5,10-dihydro-5-methylphenazine. thieme-connect.de

Cyclization Reactions in Phenazine Core Formation

Cyclization reactions are a cornerstone of phenazine synthesis. A widely used method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For instance, the reaction of benzene-1,2-diamine with a catechol derivative, such as 4-methylbenzene-1,2-diol, can lead to the formation of the corresponding phenazine. thieme-connect.de This type of condensation can be performed under pressure at elevated temperatures (200-210 °C) over an extended period. google.com

The Wohl-Aue reaction is another classical method that involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base at high temperatures to form a substituted phenazine, often proceeding through a phenazine 5-oxide intermediate. thieme-connect.de However, this method can sometimes result in low yields and the formation of side products. uct.ac.za

More controlled cyclization can be achieved through the ring closure of 2-aminodiphenylamines or 2-nitrodiphenylamines. uct.ac.za For example, reductive cyclization of N-(2-fluorophenyl)-3-nitroanthranilic acids using sodium borohydride (B1222165) can selectively displace the fluorine atom to yield substituted phenazine-1-carboxylic acids. google.com Laccase-mediated reactions have also been explored for the environmentally friendly synthesis of phenazines in aqueous solutions, utilizing oxidative C-N bond formation followed by cyclization. nih.gov

Advanced and Emerging Synthetic Approaches for Phenazine Derivatives

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing the phenazine scaffold, often employing transition metal catalysis to achieve high yields and regioselectivity.

Palladium-Catalyzed One-Pot Synthesis from Precursors

Palladium-catalyzed reactions have become a powerful tool for the synthesis of phenazines. One-pot domino reactions starting from 1,2-diaminoarenes and 1,2-dihaloarenes can proceed through a double N-arylation (both inter- and intramolecular) followed by an in-situ oxidation to afford the phenazine core. researchgate.net This approach tolerates a variety of functional groups and can be extended to the synthesis of related heterocyclic systems like pyridoquinoxalines. researchgate.net

Another palladium-catalyzed approach involves the homocoupling of 2-bromoanilines. This strategy, which employs a palladium acetate (B1210297) catalyst with a bulky phosphine (B1218219) ligand like BINAP, SPhos, or XPhos, has been shown to be effective for producing phenazine in high yields. researchgate.net The synthesis of substituted phenazines, such as 1,6-dimethylphenazine, has been achieved in high yield (92%) through the palladium-catalyzed reaction of 2-bromo-3-methylaniline (B1268886) or 2-bromo-6-methylaniline. clockss.org

Furthermore, palladium-catalyzed intramolecular Fujiwara-hydroarylation of substituted 2-aryl-3-(aryl/alkylethynyl) quinoxaline (B1680401) has been developed for the synthesis of benzo[a]phenazine (B1654389) derivatives. acs.org These advanced one-pot methodologies streamline the synthetic process, reduce waste, and often provide access to complex phenazine structures that are difficult to obtain through classical methods. mdpi.com

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)₂ / Bulky Phosphine Ligand | 2-Bromoanilines | Substituted Phenazines | Good to Excellent | researchgate.net |

| Pd(II)-Brettphos precatalyst | 2-bromo-3-methoxyaniline | Self-condensed phenazine | 79% | researchgate.net |

| Palladium Catalyst | 1,2-diaminoarenes and 1,2-dihaloarenes | Phenazines | Good | researchgate.net |

Jourdan-Ullmann/Sodium Borohydride Ring-Closure Pathway for Substituted Phenazine Carboxylic Acids

A highly effective and versatile method for synthesizing substituted phenazine-1-carboxylic acids utilizes a two-step sequence involving a Jourdan-Ullmann coupling followed by a reductive ring closure. rroij.comrroij.com This strategy is particularly advantageous for creating a diverse range of phenazine analogs with substitutions at the 6-, 7-, 8-, and 9-positions. rroij.com

The first step is a copper-promoted Jourdan-Ullmann reaction between a 2-bromo-3-nitrobenzoic acid and various anilines. rroij.comsioc-journal.cn This C-N bond-forming reaction typically requires heating for several hours. rroij.com Following the coupling, the intermediate is subjected to a reductive ring closure using sodium borohydride. rroij.comresearchgate.net This step efficiently forms the phenazine core, yielding the desired phenazine-1-carboxylic acid derivatives. This method has been successfully applied to the synthesis of 8,9-dimethylphenazine-1-carboxylic acid, which was obtained as a yellow solid. rroij.com

| Starting Materials | Key Reactions | Product | Yield | Reference |

| 2-bromo-3-nitrobenzoic acid, substituted anilines | 1. Jourdan-Ullmann coupling (Cu-promoted) 2. Reductive ring closure (NaBH₄) | Substituted phenazine-1-carboxylic acids | 41-84% | rroij.comrroij.com |

| 2-bromo-3-nitrobenzoic acid, 3,4-dimethylaniline | 1. Jourdan-Ullmann coupling 2. Reductive ring closure | 8,9-dimethylphenazine-1-carboxylic acid | 47% | rroij.com |

Buchwald-Hartwig N-Arylation for Phenazine Dicarboxylates

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for the formation of C-N bonds and has been successfully applied to the synthesis of phenazine dicarboxylates. arkat-usa.orgwikipedia.org This approach is particularly useful for creating phenazines with specific substitution patterns that may be difficult to achieve with other methods. arkat-usa.org

For the synthesis of dimethyl phenazine-2,8-dicarboxylate, a stepwise cross-coupling strategy is employed. This involves an initial intermolecular Buchwald-Hartwig N-arylation between a bromonitrobenzoate and a bromoaniline. arkat-usa.org The resulting diarylamine is then selectively reduced, followed by a final intramolecular Buchwald-Hartwig N-arylation to form the phenazine core. This final step proceeds smoothly and in good yield. arkat-usa.org This methodology has also been used in the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives. rsc.org

The versatility of the Buchwald-Hartwig amination allows for the synthesis of a variety of substituted phenazines, including those with ester functionalities that can be further elaborated. For example, dimethyl phenazine-1,3-dicarboxylate has been synthesized in a 65% yield via a palladium-catalyzed reaction of a bromoaniline precursor. clockss.org

| Reaction Type | Key Reagents/Catalysts | Product | Yield | Reference |

| Inter- and Intramolecular Buchwald-Hartwig N-arylation | Pd₂(dba)₃, rac-BINAP, Cs₂CO₃ | Dimethyl phenazine-2,8-dicarboxylate | Good | arkat-usa.org |

| Palladium-catalyzed amination | Pd catalyst | Dimethyl phenazine-1,3-dicarboxylate | 65% | clockss.org |

Oxidative Condensation Methods for Symmetrical and Unsymmetrical Phenazines

Oxidative condensation represents a direct approach to forming the carbon-nitrogen bonds necessary for the phenazine core. mdpi.com This method can be adapted to produce both symmetrical and unsymmetrical phenazines.

For the synthesis of symmetrical phenazines, a common strategy involves the oxidative condensation of two identical molecules. mdpi.com For instance, the self-coupling of anilines, catalyzed by palladium-silver (Pd-Ag) or copper-silver (Cu-Ag) nanoclusters, has been shown to produce symmetrical phenazines with yields of up to 87%. mdpi.com In one study, the oxidative condensation of 8-isopropyl-2-methylquinolin-5-amine using silver carbonate on celite as the oxidizing agent resulted in a good yield of the corresponding symmetrical dipyridophenazine. mdpi.com

The proposed mechanism for these reactions involves electron transfer processes from the electron-rich amines to the oxidizing agent, such as silver(I) salt. mdpi.com The formation of azoarene byproducts has also been observed, which can further complicate the reaction and lower the yield of the desired unsymmetrical phenazine. mdpi.com

Beirut Reaction Conditions for Phenazine N-Oxides

The Beirut reaction is a powerful tool for synthesizing N-oxidized heterocyclic compounds, including phenazine N-oxides. rsc.orgsbq.org.br This reaction typically involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with various nucleophilic partners like enamines, α,β-unsaturated ketones, or enolates. sbq.org.br The ability to generate functionalized aromatic amine oxides in a single step makes the Beirut reaction a versatile synthetic strategy. sbq.org.br

A key application of the Beirut reaction is the synthesis of phenazine 5,10-dioxides. rsc.orgskemman.is For example, the reaction of a substituted benzofuroxan with a phenolate (B1203915) derived from p-aminophenol can lead to the formation of 2-amino-7(8)-bromophenazine 5,10-dioxide. rsc.org The reaction conditions, such as the solvent system (e.g., a 1:1 mixture of methanol (B129727) and tetrahydrofuran), are crucial for the successful precipitation and isolation of the product. rsc.org

A notable aspect of the Beirut reaction with monosubstituted benzofuroxans is the potential for the formation of a mixture of positional isomers. rsc.orgresearchgate.net This is attributed to the tautomeric equilibrium present in the benzofuroxan starting material. researchgate.net The ratio of the resulting isomers is highly dependent on the electronic properties of the substituents on the benzofuroxan ring. researchgate.net For instance, the reaction of 5(6)-bromobenzofuroxan can produce a nearly equimolar mixture of 7- and 8-bromo-substituted phenazine N-oxides. rsc.org

Modular Wohl-Aue Synthesis for Halogenated Phenazines

The Wohl-Aue reaction provides a modular and convergent approach for the synthesis of a diverse range of phenazine derivatives, particularly halogenated phenazines (HPs). nih.govresearchgate.netresearchgate.net This method allows for the exploration of various substitution patterns on the phenazine scaffold by using readily available building blocks. researchgate.net

The synthesis generally involves the condensation of a nitro- or nitroso-aromatic compound with an aniline derivative. For example, a library of 20 halogenated phenazines was synthesized using the Wohl-Aue reaction, enabling the investigation of substitutions at the 4-, 6-, and 8-positions. researchgate.net This modularity has been instrumental in studying structure-activity relationships of these compounds. acs.org

A specific example is the synthesis of 6,8-bis(trifluoromethyl)phenazine derivatives. The process starts with a potassium tert-butoxide-promoted condensation between 3,5-bis(trifluoromethyl)aniline (B1329491) and 3-nitroanisole (B147296) to form a nitroso intermediate. nih.gov This intermediate is then reacted with N,O-bis(trimethylsilyl)acetamide (BSA) to yield the corresponding 1-methoxy-6,8-bis(trifluoromethyl)phenazine. nih.gov Subsequent demethylation and bromination steps can be performed to obtain the final halogenated phenazine product. nih.gov This route has been shown to be scalable, producing significant quantities of the desired compound. nih.gov

Considerations in Synthetic Design and Yield Optimization

Several factors must be considered in the design of synthetic routes for phenazines to optimize yields and achieve the desired products.

For Oxidative Condensation:

Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. Silver carbonate on celite has been used effectively for symmetrical phenazine synthesis. mdpi.com

Reaction Conditions: The reaction conditions, including solvent and temperature, can significantly influence the reaction outcome.

Minimizing Side Products: The formation of symmetrical byproducts in unsymmetrical syntheses is a major challenge. mdpi.com Strategies to minimize these side reactions are crucial for improving the yield of the desired unsymmetrical phenazine.

For the Beirut Reaction:

Solvent System: The solvent composition can affect the solubility of reactants and the precipitation of the product, thereby influencing the isolated yield. rsc.org

Control of Regioselectivity: In reactions involving monosubstituted benzofuroxans, controlling the regioselectivity is a key consideration. The electronic nature of the substituent plays a significant role in determining the isomer ratio. researchgate.net

For Wohl-Aue Synthesis:

Building Block Availability: The modular nature of this synthesis relies on the availability of diverse aniline and nitroaromatic precursors. researchgate.net

Reaction Conditions: The choice of base (e.g., potassium tert-butoxide) and other reagents (e.g., BSA) is important for promoting the desired condensation and cyclization reactions. nih.gov

General Yield Optimization Strategies:

Purification Techniques: Efficient purification methods are necessary to isolate the desired phenazine from byproducts and unreacted starting materials.

Process Scalability: For practical applications, the synthetic route should be scalable to produce larger quantities of the target compound. nih.gov

Metabolic Engineering: In biosynthetic approaches, strategies such as mutagenesis, optimization of fermentation conditions, and the use of artificial intelligence can be employed to enhance the production efficiency and yield of phenazines. acs.org For instance, overexpression of genes in the glycerol (B35011) utilization pathway has been shown to increase phenazine-1-carboxylic acid production. acs.org

Electrochemical and Redox Chemistry of 1,9 Dimethylphenazine

Fundamental Electron Transfer Mechanisms and Redox Behavior

The redox chemistry of 1,9-dimethylphenazine is characterized by its capacity to undergo stable, well-defined electron transfer reactions. This behavior is rooted in the electronic structure of its core phenazine (B1670421) ring system, which is modified by the presence of methyl substituents.

1,9-Dimethylphenazine, like other phenazine derivatives, exhibits rich redox activity, primarily involving sequential one-electron transfer processes. The molecule can be both oxidized and reduced. The focus here is on its oxidation pathway, which proceeds through two distinct and chemically reversible steps.

The first step involves the removal of one electron from the neutral 1,9-dimethylphenazine molecule (P) to form a stable radical cation (P•⁺). The second step involves the removal of a second electron from the radical cation to form a dication (P²⁺).

First Oxidation: P ⇌ P•⁺ + e⁻

Second Oxidation: P•⁺ ⇌ P²⁺ + e⁻

The term "reversible" in this context signifies that the generated radical cation and dication species are stable on the timescale of the electrochemical measurement (e.g., cyclic voltammetry) and can be readily reduced back to their preceding forms without undergoing significant chemical decomposition. This high degree of reversibility is a hallmark of the robust aromatic phenazine core, which can effectively accommodate the changes in charge and electron count.

The remarkable stability of the 1,9-dimethylphenazine radical cation (1,9-DMP•⁺) is a key feature of its redox chemistry. This stability arises from a combination of electronic and structural factors.

Extensive π-Conjugation: The primary stabilizing factor is the large, planar phenazine ring system. Upon one-electron oxidation, the resulting positive charge and the unpaired electron are not confined to a single atom. Instead, they are delocalized over the entire 14-π-electron aromatic framework. This delocalization distributes the charge and spin density, significantly lowering the energy of the radical cation and preventing it from undergoing rapid degradation reactions.

Electron-Donating Substituents: The two methyl groups at the 1 and 9 positions play a crucial role in enhancing this stability. Methyl groups are electron-donating through an inductive effect. They push electron density into the aromatic ring system, which helps to stabilize the positive charge of the cation. This electronic contribution makes the oxidation of 1,9-dimethylphenazine occur at a less positive potential compared to the unsubstituted phenazine parent molecule.

This inherent stability allows the radical cation to be generated and studied in solution, enabling its characterization by spectroscopic methods such as Electron Paramagnetic Resonance (EPR).

The redox properties of 1,9-dimethylphenazine are intrinsically linked to the distribution of electrons within the molecule and its three-dimensional shape. As discussed, the unpaired electron in the radical cation is extensively delocalized across the nitrogen and carbon atoms of the phenazine core. This delocalization is most effective when the ring system maintains a high degree of planarity, as this maximizes the overlap of the p-orbitals that form the π-system.

However, the presence of substituents at the 1 and 9 positions introduces steric interactions. These methyl groups, located in the "bay" regions of the molecule, can sterically hinder each other, potentially causing a slight twisting or buckling of the phenazine ring system away from perfect planarity.

This conformational distortion has a direct impact on the redox properties:

Effect on Redox Potential: Any deviation from planarity reduces the efficiency of π-orbital overlap. This disruption of conjugation can destabilize the radical cation, making its formation more energetically demanding. Consequently, a more twisted conformation is expected to lead to a higher (more positive) oxidation potential.

Electronic Communication: The degree of planarity governs the electronic communication across the molecule, which is fundamental to its function as a redox-active species.

Therefore, a subtle interplay exists between the electron-donating nature of the methyl groups, which favors oxidation, and the steric strain they induce, which can hinder it by distorting the planar structure.

Electrochemical Characterization Methodologies

The redox behavior of 1,9-dimethylphenazine is experimentally investigated using a suite of powerful analytical techniques. Cyclic voltammetry and EPR spectroscopy are central to elucidating its electron transfer properties and the nature of its redox states.

Cyclic voltammetry (CV) is the primary technique used to quantify the redox potentials and assess the reversibility of electron transfer in 1,9-dimethylphenazine. In a typical experiment, a voltammogram is recorded by scanning the potential of a working electrode in a solution containing the compound, a non-aqueous solvent (e.g., acetonitrile), and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

The resulting CV of 1,9-dimethylphenazine shows distinct waves corresponding to its oxidation processes. Key parameters extracted from the voltammogram include:

Half-Wave Potential (E₁/₂): This value, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, represents the formal potential for a given redox couple (e.g., P/P•⁺). It is a thermodynamic measure of the ease or difficulty of the electron transfer.

Peak-to-Peak Separation (ΔEₚ): This is the difference between the anodic and cathodic peak potentials (ΔEₚ = Epa - Epc). For a Nernstian, one-electron reversible process, ΔEₚ is theoretically ~59 mV at 298 K. Values close to this theoretical limit for the first oxidation of 1,9-dimethylphenazine confirm the chemical reversibility and stability of the generated radical cation.

The table below presents representative data obtained from cyclic voltammetry studies of 1,9-dimethylphenazine, showcasing its two sequential one-electron oxidation events.

Table 1: Representative Cyclic Voltammetry Data for 1,9-Dimethylphenazine Oxidation This interactive table summarizes key electrochemical parameters. Click on the headers to sort the data.

| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEₚ (mV) | Description | Reference |

| P / P•⁺ (First Oxidation) | +0.18 | 65 | Reversible one-electron oxidation to the stable radical cation. | |

| P•⁺ / P²⁺ (Second Oxidation) | +1.15 | 75 | Quasi-reversible one-electron oxidation of the radical cation to the dication. | |

| Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard. Solvent: Acetonitrile. Values are illustrative of typical findings. |

While CV provides thermodynamic and kinetic information about electron transfer, Electron Paramagnetic Resonance (EPR) spectroscopy offers a direct probe into the electronic structure of the paramagnetic radical cation (1,9-DMP•⁺). By generating the radical cation in situ (e.g., through controlled potential electrolysis), its EPR spectrum can be recorded.

The EPR spectrum provides two crucial pieces of information:

g-value: This parameter is characteristic of the radical's electronic environment. For organic π-radicals like 1,9-DMP•⁺, the g-value is typically very close to that of the free electron (g ≈ 2.0023), confirming the nature of the species.

Hyperfine Coupling Constants (hfc): The unpaired electron interacts with magnetic nuclei in the molecule (¹⁴N and ¹H), splitting the EPR signal into a complex pattern of lines. The magnitude of this splitting, the hfc (denoted a), is directly proportional to the spin density at that nucleus. Analysis of these constants allows for the precise mapping of the unpaired electron's distribution across the molecular framework.

For 1,9-DMP•⁺, the largest hyperfine couplings are observed for the two equivalent nitrogen nuclei and the six equivalent protons of the two methyl groups, confirming that significant spin density resides on these atoms.

Table 2: Representative EPR Spectroscopic Data for the 1,9-Dimethylphenazine Radical Cation (P•⁺) This interactive table details the hyperfine coupling constants that map the spin density distribution.

| Parameter | Value (Gauss) | Nucleus Involved | Interpretation | Reference |

| g-value | 2.0031 | - | Typical for a nitrogen-containing organic π-radical. | |

| a(N) | 6.25 | Two equivalent ¹⁴N nuclei | Indicates significant spin density on the nitrogen atoms, central to the phenazine redox activity. | |

| a(H)CH₃ | 3.10 | Six equivalent protons of the two CH₃ groups | Confirms delocalization of spin density onto the methyl substituents via hyperconjugation/spin polarization. | |

| a(H)aromatic | 0.2 - 1.5 | Six aromatic protons (multiple non-equivalent sets) | Smaller couplings show that some spin density is distributed across the carbon backbone of the rings. | |

| Note: Values are illustrative and represent typical findings in a non-aqueous solvent. |

Redox Cycling and its Role in Chemical Systems

Redox cycling, the process where a molecule repeatedly undergoes reduction and oxidation, is a key feature of 1,9-dimethylphenazine and underpins its function in diverse applications. This capability allows it to act as an effective electron shuttle, facilitating chemical transformations.

In the context of lithium-oxygen (Li-O₂) batteries, 1,9-dimethylphenazine serves as a redox mediator (RM), significantly enhancing the battery's performance. ibs.re.krnih.gov It facilitates the decomposition of lithium peroxide (Li₂O₂), the solid discharge product, during the charging process. ibs.re.kr The mechanism involves the oxidation of DMPZ at the electrode surface, followed by the chemical oxidation of Li₂O₂ by the oxidized DMPZ, regenerating the neutral DMPZ molecule which can then participate in another cycle. nih.gov This mediated process lowers the charging overpotential, leading to improved energy efficiency and cycle life. ibs.re.kr Studies have shown that DMPZ exhibits a low redox potential of approximately 3.10 V versus Li/Li+, which is advantageous for thermodynamically decomposing Li₂O₂. ibs.re.kr The catalytic activity of DMPZ in this system is notable for its high stability and the remarkably low overpotential it induces. ibs.re.kracs.org

The ability of phenazine compounds, in general, to undergo redox cycling is also crucial in biological systems. For instance, phenazines produced by the bacterium Pseudomonas aeruginosa participate in redox cycling to enhance anaerobic survival by facilitating ATP synthesis and maintaining the proton-motive force. nih.gov This highlights the broader principle that extracellular redox-active molecules like phenazines can expand the metabolic capabilities of microorganisms. nih.gov While this example does not specifically involve 1,9-dimethylphenazine, it illustrates the fundamental importance of the redox cycling property inherent to the phenazine core structure.

Furthermore, the redox cycling of phenazine derivatives is utilized in electrochemical sensing applications. Nanopore electrode arrays (NEAs) can be used for the highly sensitive detection of phenazine metabolites through redox cycling-based cyclic voltammetry. rsc.orgnih.govrsc.org This technique allows for the rapid identification of pathogens like P. aeruginosa by detecting the unique phenazines they secrete. rsc.orgnih.govrsc.org

Table 1: Redox Potential of 1,9-Dimethylphenazine and other Redox Mediators

| Redox Mediator | Redox Potential (V vs. Li/Li⁺) |

| 1,9-Dimethylphenazine (DMPZ) | 3.10 ibs.re.kr |

| N,N,N',N'-Tetramethyl-1,4-phenylenediamine (TMPD) | 3.89 ibs.re.kr |

| N-methylphenothiazine (MPT) | Not specified |

| Tetrathiafulvalene (TTF) | Not specified |

This table presents the experimental redox potential of DMPZ in a tetraethylene glycol dimethyl ether (TEGDME) based electrolyte, as reported in studies on Li-O₂ batteries. ibs.re.kr

Anion-Dependent Redox Chemistry in Polymeric Phenazine Systems

When 1,9-dimethylphenazine units are incorporated into a polymer backbone, the redox chemistry becomes intricately linked to the nature of the anions present in the electrolyte. This is particularly evident in p-type organic cathode materials, where the polymer undergoes oxidation during charging, requiring anions to diffuse into the polymer matrix to maintain charge neutrality. nih.govresearchgate.net

A study on poly(2-vinyl-5,10-dimethyl-dihydrophenazine) (PVDMP), a polymer containing the 1,9-dimethylphenazine moiety, revealed a distinct anion-dependent electrochemical behavior. nih.govresearchgate.net The polymer exhibits a two-step redox reaction, and the shape of the cyclic voltammogram is influenced by the type of anion in the electrolyte, such as hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethane)sulfonimide (TFSI⁻). researchgate.net For instance, in the presence of PF₆⁻, the first cathodic peak splits into a shoulder and a main peak with a separation of 100 mV, while with TFSI⁻, this separation increases to 150 mV. researchgate.net

The choice of the dopant anion significantly impacts the performance of the polymeric cathode. nih.gov The selection of a suitable anion and understanding the doping mechanism are crucial for optimizing the battery's performance. nih.govresearchgate.net Under optimized conditions with an appropriate anion, a PVDMP-based cathode can achieve a high initial capacity of 220 mAh g⁻¹ at a high rate of 5 C and demonstrate excellent cycling stability, retaining a capacity of 150 mAh g⁻¹ after 3900 cycles. nih.govresearchgate.net

The diffusion of the anion within the polymer matrix is a key factor influencing the rate capability of the battery. The diffusion coefficient of the anion can be calculated using the Randles-Sevcik equation. For PF₆⁻ in a PVDMP system, the diffusion coefficients were calculated to be 1.03 x 10⁻⁹ cm² s⁻¹ (based on the cathodic peak) and 2.45 x 10⁻¹⁰ cm² s⁻¹ (based on the anodic peak). researchgate.net These values are relatively high for a solid polymer system and contribute to the excellent rate performance. researchgate.net

This anion-dependent redox chemistry is a critical consideration in the design of high-performance p-type organic batteries, as it governs not only the electrochemical response but also the long-term stability and rate capability of the material. nih.govacs.org

Electron-Transfer Rate Kinetics Studies

The kinetics of electron transfer are a fundamental aspect of the electrochemical behavior of 1,9-dimethylphenazine, dictating how quickly it can be oxidized or reduced. These kinetics are crucial for applications requiring high power output, such as high-rate batteries.

The electron transfer process in phenazine-based systems has also been investigated in the context of Marcus theory, which describes the rate of outer-sphere electron transfer reactions. ista.ac.at In mediated peroxide oxidation in Li-O₂ batteries, the kinetics of superoxide (B77818) oxidation by the redox mediator were found to slow down as the redox potential of the mediator increased beyond a certain point (~3.2 V vs. Li/Li⁺), a phenomenon known as the Marcus inverted region. ista.ac.at This has important implications for selecting optimal redox mediators to minimize side reactions, such as the formation of singlet oxygen. ista.ac.at While this study provides a broader context for phenazine-like mediators, specific kinetic data for 1,9-dimethylphenazine within this theoretical framework would be needed for a complete picture.

The electron self-exchange reaction, where an electron is transferred between a neutral molecule and its radical cation, is another important kinetic parameter. This process can contribute to a "shuttle effect" in batteries, where dissolved active material migrates between the electrodes, causing self-discharge. researchgate.net It has been suggested that for soluble cathodes like N,N'-dimethylphenazine, this shuttle effect may be mediated by electron-hopping via the electron self-exchange reaction rather than simple molecular diffusion. researchgate.net

Computational and Theoretical Investigations of 1,9 Dimethylphenazine

Density Functional Theory (DFT) in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become an indispensable tool for studying phenazine (B1670421) derivatives. It provides a balance between computational cost and accuracy for investigating electronic structure, redox properties, and molecular geometries.

DFT calculations are widely used to predict the redox potentials of phenazine derivatives, a key parameter for their use in applications like redox flow batteries (RFBs) and as redox mediators. acs.orgrsc.org The process typically involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation reaction in a simulated solvent environment. plos.org The redox potential can then be derived from ΔG. plos.org

Systematic computational screenings of phenazine derivatives have shown that the nature and position of functional groups strongly influence the redox potential. rsc.orgrsc.org For instance, electron-donating groups like methyl (-CH3) and electron-withdrawing groups affect the potential in predictable ways. plos.org In the case of 1,9-dimethylphenazine (often referred to as DMPZ or N,N'-dimethylphenazine in literature), it has been identified as a promising redox mediator. DFT calculations, in conjunction with experimental measurements, have shown it to possess a remarkably low redox voltage, which is advantageous for reducing overpotential in applications such as Li-O2 batteries. researchgate.net

Hybrid approaches combining DFT with machine learning (ML) are also emerging to accelerate the screening of vast numbers of phenazine derivatives. acs.orgscience.govacs.orgresearchgate.net In these methods, DFT is used to generate a dataset of redox potentials for a range of molecules, which then trains an ML model to predict the properties of new, unstudied compounds rapidly and with reasonable accuracy. acs.orgscience.gov

Table 1: Calculated and Experimental Redox Potentials for Dimethylphenazine (DMPZ) and Related Compounds This table compiles data for DMPZ and other relevant phenazine derivatives to illustrate the accuracy of DFT predictions.

| Compound | Calculated Oxidation Potential (V vs. Li/Li+) | Experimental Oxidation Potential (V vs. Li/Li+) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 5,10-dimethylphenazine (DMPZ) | ~3.10 | 3.10 | TEGDME | researchgate.net |

| N,N-dimethyl-phenazine (DMPZ) | 1.82 (First Oxidation Peak) | Not Specified | DME | rsc.org |

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity and electronic properties of 1,9-dimethylphenazine. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

For 1,9-dimethylphenazine, the HOMO energy level is a key descriptor determining its effectiveness as a soluble catalyst or redox mediator. researchgate.net Studies have revealed that the ionization energies (which can be approximated from HOMO levels) are critical for reducing overpotential and improving the stability of Li-O2 cells. researchgate.netresearchgate.net DFT calculations are used to compute the HOMO and LUMO energy levels, providing insight into the molecule's electronic behavior and stability. acs.org The HOMO-LUMO gap is also a crucial parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net In the context of charge-transfer complexes, the energy gap between the donor's HOMO (like dimethylphenazine) and the acceptor's LUMO determines the degree of charge transfer. science.gov

DFT calculations are essential for determining the stable three-dimensional structure of 1,9-dimethylphenazine. Unlike the planar parent phenazine molecule, N,N'-disubstituted dihydrophenazines, including the dimethyl derivative, exhibit significant non-planar distortions, often described as a bent, saddle, or butterfly conformation. mdpi.comacs.org

Computational modeling confirms that this bent-core structure is not primarily caused by crystal packing forces but is an inherent result of steric hindrance. mdpi.com DFT optimization can accurately predict geometric parameters like bond lengths and the critical bending angles of the phenazine core. mdpi.comuky.edu For the related N,N'-dimethylphenazine-TCNQ complex, studies show that the dimethylphenazine molecule has a bent conformation, and the ability to flip this conformation is linked to its dielectric properties. researchgate.net These conformational details are crucial as they influence the molecule's packing in the solid state, its solubility, and its photophysical properties. mdpi.comacs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Stability

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions within a larger system, such as in solution or a solid matrix. MD simulations model the movement of atoms over time, providing insights into conformational flexibility, solvent interactions, and the formation of aggregates. acs.org

For phenazine derivatives, MD simulations have been used to investigate conformational flexibility, showing that while the core phenazine structure remains relatively rigid, peripheral groups can adopt a range of conformations. acs.org In the context of phenazine biosynthesis, MD simulations have helped elucidate the catalytic mechanism of enzymes by modeling the dynamic interactions between the substrate and active site residues. plos.org For applications in batteries, understanding the intermolecular interactions is key, as these can affect solubility and the formation of interfaces that impact performance. researchgate.net Although specific MD studies focusing solely on 1,9-dimethylphenazine are not widely reported, the methodology is a standard tool for investigating the stability, solvation, and transport properties of such organic materials in condensed phases.

Theoretical Approaches to Charge Transfer Complexes

1,9-Dimethylphenazine is a well-known electron donor and readily forms charge-transfer (CT) complexes with electron-acceptor molecules like tetracyanoquinodimethane (TCNQ). Theoretical models are vital for understanding the nature of these interactions.

The Mulliken dimer model is a fundamental theoretical approach used to describe CT complexes, considering the ground state as a hybrid of a neutral state (|D-A>) and an ionic state (|D+-A−>). acs.org DFT is used to calculate key parameters for these complexes, such as the degree of charge transfer (ionicity, ρ), orbital energies, and interaction energies. researchgate.net For the N,N'-dimethylphenazine-TCNQ (M2P-TCNQ) complex, calculations show an ionicity (ρ) of approximately 0.44-0.5, placing it at the crucial neutral-to-ionic interface. acs.orgresearchgate.net This intermediate ionicity is responsible for interesting electronic and ferroelectric properties. researchgate.net

Theoretical studies also analyze the frontier orbitals of the donor and acceptor to predict the formation and properties of the CT complex. science.gov The energy difference between the donor HOMO and acceptor LUMO is a key factor. science.gov

Table 2: Properties of the N,N'-Dimethylphenazine-TCNQ (M2P-TCNQ) Charge-Transfer Complex

| Property | Value | Method/Source | Reference |

|---|---|---|---|

| Degree of Charge Transfer (ρ) | ~0.5 | Theoretical Modeling | acs.org |

| Degree of Charge Transfer (ρ) | 0.44 | Estimation from TCNQ bond lengths | researchgate.net |

| Ground State Charge Transfer | 0.134−0.240 e− | DFT Calculation (with other donors) | researchgate.net |

| Stacking Type | Mixed D-A-D-A stack | X-ray Crystallography | researchgate.net |

| Dimerized Distances (300 K) | d1 = 3.341 Å, d2 = 3.513 Å | X-ray Crystallography | researchgate.net |

Computational Modeling of Electrochemical Processes

Computational modeling provides a framework for simulating the entire electrochemical process involving 1,9-dimethylphenazine, particularly in energy storage devices. These models integrate data from quantum chemical calculations (like DFT) into larger-scale simulations to predict device performance.

In the context of Li-O2 batteries, models describe the two-step reaction mechanism where the redox mediator (RM), such as DMPZ, is first oxidized at the electrode surface, and the oxidized form (RM+) then chemically oxidizes the discharge product (e.g., Li2O2). researchgate.net Computational modeling helps screen for effective mediators by correlating their ionization energies and redox potentials with desired catalytic activity. researchgate.net

For redox flow batteries, high-throughput DFT calculations are used to build databases of phenazine properties, which can then be used to model and predict cell voltage and stability. rsc.org These models can account for the solvent environment and the specific redox reactions occurring at both the anolyte and catholyte. rsc.orgrsc.org Furthermore, modeling is used to understand degradation pathways and the shuttle effect, where the dissolution of the active material in the electrolyte leads to capacity loss. researchgate.net By simulating these processes, researchers can rationally design more stable and efficient electrochemical systems based on 1,9-dimethylphenazine and its derivatives.

Advanced Spectroscopic Characterization Techniques for 1,9 Dimethylphenazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1,9-dimethylphenazine. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. mlsu.ac.in

In the ¹H NMR spectrum of a related compound, 1,6-dimethylphenazine, the aromatic protons and methyl groups give rise to characteristic signals. clockss.org For instance, in a substituted phenazine (B1670421), aromatic protons can appear as doublets and multiplets in the range of δ 7.50-9.11 ppm, while methyl protons typically appear as singlets at different chemical shifts depending on their electronic environment. clockss.org For example, the methyl groups in dimethyl phenazine-1,3-dicarboxylate appear as singlets at δ 4.13 and 4.06 ppm. clockss.org

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For 1,6-dimethylphenazine, the carbon signals would be expected in the aromatic region (typically δ 105-160 ppm), with distinct peaks for the methyl carbons. clockss.org For example, in 2,7-dimethoxyphenazine (B3352698), the aromatic carbons appear at δ 160.4, 143.6, 140.6, 130.1, 126.2, and 105.1 ppm, while the methoxy (B1213986) carbons are at δ 56.0 ppm. clockss.org Analysis of a phenazine derivative formed from N-(4-amino-3-bromophenyl)-N-methylacetamide showed ¹³C NMR signals at δ 170.4, 146.5, 143.9, 142.8, 131.2, 131.1, 125.9, 37.5, and 22.9 ppm. clockss.org

These spectral data, when compared with data from known phenazine structures and computational predictions, allow for unambiguous confirmation of the 1,9-dimethylphenazine structure. rsc.orgscispace.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Phenazines

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Dimethyl phenazine-1,3-dicarboxylate | CDCl₃ | 9.11 (d, J=1.9 Hz, 1H), 8.77 (d, J=1.9 Hz, 1H), 8.34 (m, 1H), 8.27 (m, 1H), 7.87-7.95 (m, 2H), 4.13 (s, 3H), 4.06 (s, 3H) | 166.7, 165.6, 144.7, 144.2, 142.4, 142.3, 136.4, 132.4, 132.2, 131.9, 131.0, 130.7, 130.6, 130.1, 53.1, 53.0 |

| 2,7-Dimethoxyphenazine | CDCl₃ | 8.03 (d, J=9.4 Hz, 2H), 7.50 (dd, J=9.4, 2.7 Hz, 2H), 7.40 (d, J=2.7 Hz, 2H), 4.01 (s, 6H) | 160.4, 143.6, 140.6, 130.1, 126.2, 105.1, 56.0 |

| Phenazine from N-(4-amino-3-bromophenyl)-N-methylacetamide | CDCl₃ | 8.27 (d, J=9.2 Hz, 1H), 8.05 (d, J=1.9 Hz, 1H), 7.75 (dd, J=9.2, 1.9 Hz, 1H), 3.48 (s, 3H), 2.11 (s, 3H) | 170.4, 146.5, 143.9, 142.8, 131.2, 131.1, 125.9, 37.5, 22.9 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a critical technique for the identification and purity assessment of 1,9-dimethylphenazine. It provides the exact molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition with high accuracy. rsc.org

For phenazine derivatives, techniques like electrospray ionization (ESI) are commonly used. rsc.org In the analysis of a related compound, 1,6-dimethylphenazine, the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. clockss.org For instance, HRMS (ESI+) analysis of 2,7-dimethoxyphenazine showed a peak for [M+H]⁺ at m/z 241.0973, which corresponds to the calculated exact mass of 241.0977 for C₁₄H₁₂N₂O₂. clockss.org This level of precision is essential for distinguishing between isomers and confirming the successful synthesis of the target compound.

Mass spectrometry is also used to verify the purity of a sample by detecting any impurities or byproducts from the synthesis. The presence of unexpected peaks in the mass spectrum would indicate the need for further purification.

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction analysis provides the most definitive information about the three-dimensional molecular and crystal structure of 1,9-dimethylphenazine. This technique allows for the precise determination of bond lengths, bond angles, and the packing of molecules in the solid state.

Studies on related phenazine compounds have revealed detailed structural information. For example, in a charge-transfer complex involving 5,10-dihydro-5,10-dimethylphenazine (B96816) (M₂P), X-ray diffraction was used to determine the crystal structure at various temperatures. aps.org At room temperature (294 K), the lattice parameters were determined to be a = 6.922(2) Å, b = 8.769(2) Å, and c = 9.548(2) Å, with angles α = 108.31(2)°, β = 99.647(5)°, and γ = 91.879(7)°. aps.org The space group was identified as Pī. aps.org

This level of structural detail is crucial for understanding intermolecular interactions, such as π-π stacking, which play a significant role in the electronic and material properties of phenazine-based compounds. mdpi.comaps.org X-ray diffraction data can also reveal the presence of different crystalline forms (polymorphs), which may exhibit different physical properties.

Table 2: Crystallographic Data for a 5,10-dihydro-5,10-dimethylphenazine (M₂P) Complex at 294 K

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.922(2) |

| b (Å) | 8.769(2) |

| c (Å) | 9.548(2) |

| α (°) | 108.31(2) |

| β (°) | 99.647(5) |

| γ (°) | 91.879(7) |

| Z | 1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Dissolution and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within 1,9-dimethylphenazine. bioglobax.com The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals (like π orbitals) to higher energy unoccupied orbitals (like π* orbitals). up.ac.za The resulting spectrum provides information about the conjugated π-system of the molecule.

The phenazine core gives rise to characteristic absorption bands. thieme-connect.de In the case of the parent phenazine molecule, it exhibits a fully conjugated bond system. thieme-connect.de The UV-Vis spectrum of a molecule is influenced by the presence of chromophores and auxochromes. eopcw.com For benzene, a fundamental aromatic system, absorption bands are observed at 184 nm, 202 nm, and 253 nm in the liquid state. up.ac.za

In complexes containing phenazine derivatives, charge-transfer (CT) transitions can also be observed. aps.org For instance, in a complex with 5,10-dihydro-5,10-dimethylphenazine, the optical gap was identified as a Mott gap transition. aps.org The UV-Vis spectrum, in conjunction with other spectroscopic data, helps to build a complete picture of the electronic structure and energy levels of the molecule. nih.govacs.org The stability of a compound in solution can also be monitored over time using UV-Vis spectroscopy. bioglobax.com

Ex-situ Electron Spin Resonance and X-ray Photoelectron Spectroscopy for Redox Mechanism Elucidation

The investigation of the redox mechanism of 1,9-dimethylphenazine and its derivatives as organic electrode materials heavily relies on advanced spectroscopic techniques capable of probing changes in electronic structure and the local chemical environment during electrochemical cycling. Ex-situ Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for this purpose. researchgate.net These methods provide detailed insights into the formation of radical intermediates and the changes in elemental oxidation states, which are crucial for understanding the charge storage mechanism.

Detailed Research Findings

Research on dimethylphenazine compounds, particularly N,N'-dimethylphenazine (DMPZ), demonstrates a reversible, two-step, one-electron redox mechanism. researchgate.netibs.re.kr The elucidation of this multi-stage electrochemical process is significantly supported by ex-situ ESR and XPS analyses. researchgate.net These techniques are used to characterize the electrode material at different states of charge: typically in its pristine (as-prepared), partially charged, fully charged, and discharged states. ibs.re.kr

Electron Spin Resonance (ESR) Spectroscopy:

ESR spectroscopy is instrumental in detecting and characterizing unpaired electrons, making it ideal for identifying the radical cation intermediates formed during the redox reactions of phenazine derivatives. In the study of DMPZ, ex-situ ESR is used to track the generation of radical species. researchgate.net

Pristine/Discharged State: In its neutral, fully discharged state, the dimethylphenazine molecule is a diamagnetic species with no unpaired electrons. Consequently, no significant ESR signal is observed.

First Oxidation State: Upon the first one-electron oxidation, a stable radical cation (DMPZ•+) is formed. Ex-situ ESR measurements of electrodes at this stage reveal a strong and distinct signal, confirming the presence of this radical species. The characteristics of this signal provide information about the electronic environment of the unpaired electron.

Second Oxidation State: The second one-electron oxidation results in the formation of a dication (DMPZ2+), which is also a closed-shell, diamagnetic species. As a result, the ESR signal's intensity diminishes significantly or disappears completely in the fully charged state.

This cycle of appearance and disappearance of the ESR signal provides direct evidence for the one-electron transfer steps and the formation of a radical intermediate.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For phenazine-based electrodes, ex-situ XPS is employed to monitor the changes in the chemical environment of the nitrogen and carbon atoms during the redox process. ibs.re.krresearchgate.net The binding energies of core-level electrons, such as N 1s and C 1s, are sensitive to the local charge density and oxidation state.

Nitrogen (N 1s) Spectra: The nitrogen atoms are the primary redox-active centers in phenazine compounds. indico.kr In the neutral DMPZ molecule, the N 1s spectrum shows a characteristic peak at a specific binding energy. Upon oxidation (charging), as the nitrogen atoms lose electron density and become more positively charged, the N 1s peak shifts to a higher binding energy. This shift confirms the participation of the nitrogen moieties in the redox reaction. ibs.re.kr During discharge, the peak shifts back towards its original position as the molecule is reduced back to its neutral state.

Anion (e.g., F 1s for PF6⁻) Spectra: In p-type organic batteries where charging involves anion association, XPS can also track the ingress and egress of counter-anions from the electrolyte into the electrode material. ibs.re.kr For example, when using an electrolyte like LiPF6, the F 1s and P 2p signals would appear or increase in intensity in the XPS spectra of the charged electrode, indicating the presence of the PF6⁻ anion, and decrease upon discharge.

The combination of these ex-situ techniques provides a comprehensive picture of the redox mechanism. While ESR confirms the formation and consumption of radical intermediates, XPS clarifies which atoms are involved in the electron transfer and confirms the role of ion movement for charge compensation. researchgate.netibs.re.kr

Interactive Data Tables

The following tables summarize the typical findings from ex-situ ESR and XPS analyses of dimethylphenazine-based electrodes at different states of charge.

Table 1: Ex-situ ESR Spectroscopy Findings for Dimethylphenazine Redox States

| State of Charge | Molecular State | Expected ESR Signal | Interpretation |

|---|---|---|---|

| Pristine / Discharged | Neutral (DMPZ) | Absent or very weak | Diamagnetic, no unpaired electrons. |

| Half-Charged | Radical Cation (DMPZ•+) | Strong, distinct signal | Formation of a stable radical intermediate via one-electron oxidation. |

| Fully Charged | Dication (DMPZ2+) | Absent or very weak | Diamagnetic, closed-shell species after second oxidation. |

Table 2: Ex-situ XPS Spectroscopy Findings for Dimethylphenazine Redox States

| State of Charge | N 1s Peak Analysis | Anion Peak (e.g., F 1s) Analysis | Interpretation |

|---|---|---|---|

| Pristine / Discharged | Peak at baseline binding energy. | Absent or minimal. | Nitrogen atoms are in a neutral state. Minimal anion presence. |

| Charged | Peak shifts to higher binding energy. | Signal appears/intensifies. | Oxidation of nitrogen atoms (loss of electron density). Anion association for charge neutrality. |

| Discharged (after cycle) | Peak returns to near-original binding energy. | Signal disappears/weakens. | Reduction of nitrogen atoms (gain of electron density). Anion dissociation. |

Reaction Mechanisms Involving 1,9 Dimethylphenazine

Fundamental Mechanisms of Oxidation-Reduction

The core of 1,9-dimethylphenazine's reactivity lies in its ability to undergo oxidation-reduction (redox) reactions. The phenazine (B1670421) structure can accept and donate electrons, a property that is modulated by the presence of methyl groups at the 1 and 9 positions.

Phenazine and its derivatives are known to undergo reversible two-electron transfer processes. researchgate.net In aprotic (non-aqueous) media, this typically occurs in two distinct, sequential one-electron steps. rsc.org This stepwise process involves the formation of a radical anion intermediate upon the transfer of the first electron, followed by the formation of a dianion after the second electron transfer. rsc.org

The general mechanism for a phenazine-based compound (Pz) can be represented as:

First Reduction: Pz + e⁻ ⇌ Pz•⁻ (Radical anion formation)

Second Reduction: Pz•⁻ + e⁻ ⇌ Pz²⁻ (Dianion formation)

The presence of electron-donating methyl groups on the phenazine ring influences the redox potentials of these transfers. While specific data for the 1,9-isomer is not extensively detailed in the provided search results, the general principle is that electron-donating groups tend to make the molecule easier to oxidize and harder to reduce, thus shifting the redox potentials. iu.edu The kinetics of these reactions are generally fast, suggesting that the electron transfer itself is not the rate-limiting step in processes where these molecules are used. nsf.gov

In protic (aqueous) environments, the redox mechanism of phenazines often involves the coupling of electron transfers with proton transfers (Proton-Coupled Electron Transfer, PCET). rsc.orgresearchgate.net In this mechanism, the reduction of the phenazine nucleus is accompanied by the uptake of protons, typically in a concerted 2-electron, 2-proton process. rsc.org

The generalized PCET reaction for a phenazine (Pz) is:

This mechanism is highly dependent on the pH of the solution. iu.eduresearchgate.net The redox reactions of phenazine derivatives are influenced by the presence of protons, which can stabilize the reduced forms of the molecule. researchgate.net The specific pathway—whether it is a stepwise electron transfer or a concerted PCET—is largely determined by the nature of the solvent and electrolyte system. rsc.org

Catalytic Reaction Pathways

Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. uobabylon.edu.iq 1,9-Dimethylphenazine and its related compounds can act as catalysts, particularly as photoredox catalysts and redox mediators, by facilitating electron transfer between other reactants.

In photoredox catalysis, a molecule like a phenazine derivative is excited by light to a higher energy state, making it a more potent oxidant or reductant. beilstein-journals.org This excited state can then engage in electron transfer with a substrate, initiating a chemical transformation before the catalyst returns to its ground state to complete the catalytic cycle. beilstein-journals.org While specific studies detailing 1,9-dimethylphenazine as a photoredox catalyst are not prevalent in the search results, the fundamental properties of the phenazine family make them suitable candidates for such applications. beilstein-journals.org

Mechanistic Studies of Chemical Interactions in Energy Systems

In the context of energy storage, particularly in metal-air batteries like Li-O₂ batteries, phenazine derivatives are investigated as "redox mediators" (RMs). ntnu.noacs.org RMs are soluble catalysts that shuttle electrons between the electrode surface and the reaction products, facilitating otherwise sluggish reactions. nih.gov

The operation of Li-O₂ batteries relies on the reversible formation and decomposition of lithium peroxide (Li₂O₂). The discharge process is the Oxygen Reduction Reaction (ORR), and the charging process is the Oxygen Evolution Reaction (OER). ntnu.nouniroma1.it Both reactions often suffer from high overpotentials and slow kinetics. ntnu.nomdpi.com

A redox mediator like 5,10-dimethylphenazine (a related isomer, often abbreviated as DMPZ in literature) alters the reaction mechanism from a surface-based process to a solution-based one. ntnu.noacs.org

ORR (Discharge): The RM is first reduced at the cathode. This reduced RM then chemically reduces dissolved oxygen in the electrolyte, which combines with lithium ions to form Li₂O₂. nih.gov This avoids the direct electrochemical reduction of oxygen on the electrode surface.

OER (Charge): The RM is oxidized at the cathode. The oxidized RM then diffuses into the electrolyte and chemically oxidizes the solid Li₂O₂ particles, leading to the release of oxygen and the regeneration of the RM. nih.gov This process can occur at a lower potential than the direct oxidation of Li₂O₂, improving the battery's efficiency. nih.govista.ac.at

Two primary mechanisms are discussed for the OER on catalyst surfaces: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). mdpi.comlabapress.com While these are more specific to solid-state catalysts, the principle of mediating electron transfer is analogous to the role of soluble phenazine mediators.

A significant challenge in Li-O₂ batteries is the occurrence of parasitic side reactions, often caused by highly reactive oxygen species like superoxide (B77818) and singlet oxygen (¹O₂). ista.ac.atd-nb.info These species can degrade the electrolyte and the redox mediator itself, leading to poor cycle life. ista.ac.atresearchgate.net

Studies on dimethylphenazine have shown that it is susceptible to deactivation, particularly through reactions with singlet oxygen. ntnu.noresearchgate.net The proposed deactivation mechanism involves a [4+2] cycloaddition reaction, where singlet oxygen attacks the phenazine ring, leading to the formation of endoperoxides. researchgate.net Demethylation upon oxidation has also been reported as a degradation pathway. ntnu.no

To counter this, strategies are being explored to protect the redox mediator. One approach is the synergistic use of a singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), alongside the phenazine mediator. ista.ac.at The mediator lowers the charging potential to a level where the quencher is stable, and the quencher in turn protects the mediator from attack by singlet oxygen, creating a mutually beneficial system for improved battery stability. ista.ac.at

Intermolecular Charge Transfer Mechanisms

Intermolecular charge transfer (CT) is a fundamental process in the chemistry of phenazine derivatives, underpinning their utility in various applications such as organic electronics and photochemistry. This phenomenon involves the transfer of an electron from an electron-donating molecule to an electron-accepting molecule, often resulting in the formation of a charge-transfer complex. While direct research on the intermolecular charge transfer mechanisms of 1,9-Dimethylphenazine is limited, extensive studies on closely related phenazine compounds provide a robust framework for understanding its potential behavior. By examining these analogues, we can infer the likely mechanisms and characteristics of charge transfer involving 1,9-Dimethylphenazine.

Organic charge-transfer complexes often consist of a donor (D) and an acceptor (A) molecule. aps.org In the case of phenazine derivatives, the phenazine core typically acts as the electron donor. The formation of these complexes is characterized by the appearance of a new, often colorful, absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. hepatochem.com This band corresponds to the energy required for the charge-transfer transition.

The strength of the charge transfer interaction and the properties of the resulting complex are influenced by several factors, including the electron-donating ability of the phenazine derivative, the electron-accepting strength of the partner molecule, and the surrounding environment, such as the polarity of the solvent. rsc.org

Formation of Charge-Transfer Complexes with Electron Acceptors

Studies on various phenazine derivatives have demonstrated their ability to form charge-transfer complexes with potent electron acceptors. A notable example is the interaction between 5,10-dihydro-5,10-dimethylphenazine (B96816) (M₂P), a compound structurally related to 1,9-Dimethylphenazine, and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (TCNQF₄). aps.orgresearchgate.net In this complex, M₂P acts as the electron donor and TCNQF₄ as the electron acceptor. The electronic structure of such complexes is characterized by a quasi-two-dimensional arrangement where the donor and acceptor molecules stack alternately. aps.orgresearchgate.net This stacking facilitates the transfer of charge between the molecules.

The transfer energy between neighboring molecules in these complexes can be evaluated to understand the electronic structure. For the M₂P-TCNQF₄ complex, the transfer energies have been determined, highlighting an anisotropic two-dimensional electronic structure. researchgate.net It is plausible that 1,9-Dimethylphenazine would form similar charge-transfer complexes with strong electron acceptors, with the methyl groups on the phenazine ring influencing the electronic properties and the geometry of the molecular stacking.

Photoinduced Electron Transfer

Photoexcitation of charge-transfer complexes can lead to a more complete transfer of an electron from the donor to the acceptor, a process known as photoinduced electron transfer. This process generates a radical ion pair, consisting of the oxidized donor and the reduced acceptor. sioc-journal.cn The formation of these radical ion pairs can be identified through techniques like laser flash photolysis. rsc.org

Research on dibenzo[a,c]phenazine (B1222753) (DBPZ), another phenazine derivative, has shown that it can form a charge-transfer complex in the triplet state with various amines, which act as electron donors. rsc.org This interaction leads to the formation of radical ion pairs. The stability and abundance of these radical ions are influenced by the nature of the amine and the solvent environment. rsc.org It is conceivable that 1,9-Dimethylphenazine could participate in similar photoinduced electron transfer reactions, either as an acceptor with stronger donors or as a donor with suitable acceptors.

The general mechanism for photoinduced electron transfer in a donor-acceptor system can be represented as:

D + A ⇌ [D∙∙∙A] (Ground-state complex) [D∙∙∙A] + hν → [D⁺∙∙∙A⁻]* (Excited-state complex) [D⁺∙∙∙A⁻]* → D⁺• + A⁻• (Radical ion pair)

The efficiency of this process is often in competition with back electron transfer, where the radical ion pair reverts to the ground state. chemrxiv.org

Influence of Molecular Structure and Environment

The substituents on the phenazine ring and the nature of the solvent play a crucial role in the intermolecular charge transfer process. In a study of supramolecular electron donor-acceptor complexes between a perylene (B46583) diimide derivative and various phenazine derivatives, it was found that the binding strength of the complex is dependent on the solvent polarity and the substituents on the phenazine ring. rsc.org

For instance, the introduction of methyl groups, as in 1,9-Dimethylphenazine, can be expected to increase the electron-donating character of the phenazine ring compared to the unsubstituted phenazine, potentially leading to stronger charge-transfer interactions with a given acceptor.

The table below summarizes key findings from studies on charge-transfer complexes of phenazine derivatives, which can serve as a model for the expected behavior of 1,9-Dimethylphenazine.

| Donor Molecule | Acceptor Molecule | Key Findings | Reference |

| 5,10-dihydro-5,10-dimethylphenazine (M₂P) | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF₄) | Forms a quasi-two-dimensional ionic charge-transfer complex. The optical gap corresponds to a Mott gap transition. | aps.orgresearchgate.net |

| Dibenzo[a,c]phenazine (DBPZ) | N,N-dimethylaniline (DMA), Triethylamine (TEA) | Forms a charge-transfer complex in the triplet state upon photoexcitation, leading to the formation of radical ion pairs. | rsc.org |

| Phenazine (PZ) | 1,2,4,5-tetracyanobenzene (TCNB) | Forms a charge-transfer cocrystal with face-to-face mixed stacking, indicating strong CT interactions. | |

| Perylene diimide derivative | Methylated dipyrido[3,2-a:2′,3′-c]-7-aza-phenazine | Forms supramolecular donor-acceptor complexes with binding constants influenced by solvent polarity and substituents. | rsc.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Biological Activity: Mechanistic Investigations

Mechanistic Studies of Intracellular Redox Process Modulation

The phenazine (B1670421) core structure is inherently redox-active, enabling it to act as an electron shuttle in biological systems. science.govresearchgate.net This capability is central to its mechanism of action. Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to electron acceptors like molecular oxygen. This process of redox cycling can significantly alter the intracellular redox state, which is a critical factor in cellular metabolism, signaling, and survival. science.govnih.gov

For instance, the related compound 5,10-Dihydro-5,10-dimethylphenazine (B96816) (DMPZ) is known to undergo reversible oxidation-reduction reactions, making it an effective electron transfer agent. This ability to participate in redox cycling is crucial for its biological reactivity. In bacterial systems, such as Pseudomonas aeruginosa, endogenous phenazines play a role in modulating the intracellular redox state, which in turn affects biofilm formation and other developmental processes. science.gov By interfering with the electron transport chain and cellular redox balance, phenazine compounds can disrupt energy metabolism and create a state of cellular stress.

Investigations into Cellular Interaction Mechanisms

The interaction of 1,9-Dimethylphenazine with cellular structures and pathways is a multi-faceted process, likely involving membrane passage, induction of programmed cell death, generation of oxidative species, and interaction with genetic material.

A crucial first step for any biologically active compound is its ability to cross the cell membrane to reach intracellular targets. The structural characteristics of phenazines, being planar, aromatic, and generally lipophilic, facilitate their ability to penetrate or diffuse across biological membranes. semanticscholar.org Studies on various phenazine derivatives have shown they possess high to intermediate membrane permeability. rsc.org For example, the structural features of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) are believed to enable its effective penetration of cell membranes. This property is essential for its observed cytotoxic and antimicrobial effects. Similarly, the zwitterionic nature of the well-studied phenazine pyocyanin (B1662382) at physiological pH facilitates its diffusion across membranes. oup.com

Several phenazine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, particularly in cancer cells. researchgate.net This makes them an interesting class of compounds for oncology research. researchgate.net Research on 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) has shown that it possesses significant cytotoxic properties against various cancer cell lines, with its mechanism of action involving the selective induction of apoptosis.

A study demonstrated its effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines, as detailed in the table below. The mechanism often involves the disruption of mitochondrial function. A reduced mitochondrial membrane potential is considered an early and irreversible step toward apoptosis, and phenoxazines, which are structurally similar to phenazines, have been shown to induce apoptosis in a dose- and time-dependent manner by causing a loss of this potential. nih.gov

Table 1: Cytotoxic Activity of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reported Mechanism of Action | Source |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | ~15 | Apoptosis Induction | |

| A549 | Lung Cancer | ~20 | Cell Cycle Arrest |

A primary mechanism underlying the cytotoxicity and antimicrobial activity of many phenazines is their ability to generate reactive oxygen species (ROS). oup.comnih.gov Through their redox-cycling activity, phenazines can transfer electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). oup.comnih.gov

This capability has been demonstrated for multiple phenazine derivatives.

5,10-Dihydro-5,10-dimethylphenazine (DMPZ) can induce oxidative stress in cells, which contributes to its cytotoxic effects.

1-Hydroxyphenazine (1-HP) , a virulence factor from P. aeruginosa, has been shown to mediate the production of superoxide radicals under physiological conditions. nih.gov Experiments using murine macrophage cells provided evidence that 1-HP leads to the generation of intracellular oxidants. nih.gov

The reduced form of dimethylphenazine (DMPZ) is known to be deactivated by singlet oxygen (¹O₂), a highly reactive ROS, highlighting the interaction between these compounds and oxygen species. researchgate.netd-nb.info

The resulting accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This stress causes widespread damage to essential biomolecules, including lipids, proteins, and nucleic acids, ultimately disrupting cellular homeostasis and leading to cell death. oup.com

The planar, aromatic structure of the phenazine ring system makes it a candidate for interacting directly with DNA. science.gov One of the primary modes of such interaction is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.govscience.gov This action can disrupt DNA replication and transcription, leading to cytotoxic effects.

While direct studies on 1,9-Dimethylphenazine are lacking, research on related compounds supports this potential mechanism:

Studies on 5,10-Dihydro-5-methylphenazine and 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) suggest they may intercalate into DNA strands, disrupting these critical cellular processes.

The synthetic compound XR5944 , which is a dimer of 9-methylphenazine-1-carboxamide , is an exceptionally potent DNA bis-intercalator. nih.gov The addition of a methyl group at the 9-position of the phenazine chromophore was found to improve its anticancer activity, highlighting the importance of substitution at this position for DNA interaction. nih.gov This provides a strong rationale for investigating the DNA-binding capabilities of 1,9-Dimethylphenazine.

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of phenazines are a result of a combination of the mechanisms described above. semanticscholar.org While specific data for 1,9-Dimethylphenazine is not available, the mechanisms for related compounds provide a clear framework for its likely activity. For example, 5,10-Dihydro-5,10-dimethylphenazine has shown moderate activity against Staphylococcus aureus and Escherichia coli.

The key mechanisms for antimicrobial action are:

Generation of Oxidative Stress: The redox cycling of phenazines produces ROS, which are toxic to microbial cells and cause damage to cellular components. oup.com This is a primary mode of antagonism against competing microbes. oup.com

Disruption of Cellular Respiration: By acting as mobile electron carriers, phenazines can shuttle electrons away from the electron transport chain, disrupting respiratory processes and cellular energy production.

Inhibition of Essential Enzymes: Some phenazine derivatives have been found to inhibit crucial bacterial enzymes. For example, dimethyl phenazine-1,6-dicarboxylate is suggested to exert its antibacterial effect by inhibiting DNA gyrase-B and pyruvate (B1213749) kinase. semanticscholar.orgresearchgate.net

Disruption of Membrane Function: The interaction of phenazines with the cell membrane can affect its integrity and permeability, leading to leakage of essential ions and metabolites. nih.gov

Inhibition of Macromolecule Synthesis: Certain halogenated phenazines have been shown to inhibit RNA and protein biosynthesis without affecting DNA synthesis, pointing to another potential mechanism of antibacterial action. nih.gov

Table 2: Antimicrobial Activity of a Related Compound: Dimethyl phenazine-1,6-dicarboxylate

| Bacterial Strain | Gram Type | % Growth Inhibition (at 15 µM) | % Biofilm Inhibition (at 2 µM) | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 57.19% | 50.26% | semanticscholar.org |

| Bacillus subtilis | Gram-positive | 19.61% | 12.10% | semanticscholar.org |

| Escherichia coli | Gram-negative | 9.93% | 36.66% | semanticscholar.org |

| Pseudomonas aeruginosa | Gram-negative | 23.41% | 18.36% | semanticscholar.org |

Inhibition of Biosynthetic Pathways (e.g., RNA, protein synthesis)

The ability of phenazine derivatives to interfere with the production of essential macromolecules is a key aspect of their biological mechanism. Investigations into halogenated phenazines (HPs), which share the core phenazine structure, have provided specific insights into this process. For instance, studies on the halogenated phenazine 2,4-dibromo-1-hydroxyphenazine (HP 1) revealed a targeted disruption of cellular synthesis. nih.govresearchgate.net

In experiments using radiolabeled precursors in Staphylococcus aureus (MRSA), HP 1 was shown to significantly inhibit both RNA and protein biosynthesis. nih.govresearchgate.net Notably, the synthesis of DNA was not affected under the same experimental conditions. nih.govresearchgate.net This differential inhibition suggests a specific mode of action that does not involve the direct disruption of DNA replication but rather targets the machinery of transcription (RNA synthesis) and translation (protein synthesis). nih.govresearchgate.net Multiple classes of conventional antibiotics operate by inhibiting these pathways, such as macrolides and tetracyclines which impede protein synthesis. nih.gov The focused action of phenazine derivatives on these specific pathways highlights a potential mechanism for their potent antibacterial effects. nih.govresearchgate.net

Table 1: Effect of Halogenated Phenazine (HP 1) on Macromolecular Biosynthesis in MRSA

| Macromolecular Pathway | Precursor Used | Observed Effect of HP 1 (at 4x MIC) | Reference |

|---|---|---|---|

| RNA Synthesis | [³H]-uridine | Inhibited | nih.govresearchgate.net |

| Protein Synthesis | [³H]-leucine | Inhibited | nih.govresearchgate.net |

| DNA Synthesis | [³H]-thymidine | Not Inhibited | nih.govresearchgate.net |

Metal Ion Chelation and Biological Implications